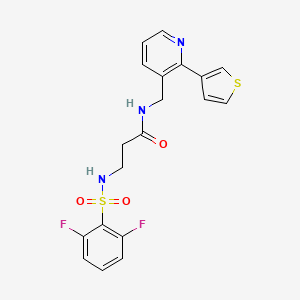
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17F2N3O3S2 and its molecular weight is 437.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a difluorophenyl moiety, and a thiophen-pyridine hybrid. Its molecular formula is C16H17F2N3O2S, and it exhibits unique physicochemical properties conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 353.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| Log P (Octanol-Water) | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating processes associated with cancer and other diseases.
Inhibition of Enzymatic Activity
Research indicates that the compound may inhibit mPGES-1 , an enzyme implicated in the synthesis of prostaglandin E2, which is involved in inflammation and cancer progression. In vitro assays have shown that the compound exhibits low micromolar inhibitory activity against mPGES-1, indicating its potential as a therapeutic agent.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on A549 lung cancer cell lines demonstrated that treatment with the compound led to cell cycle arrest at the G0/G1 phase after 24 hours. Prolonged exposure (48-72 hours) resulted in an increase in the subG0/G1 fraction, suggesting induction of apoptosis .
- Apoptosis Induction : Mechanistic studies revealed that the compound activates apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP, markers indicative of apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Cytokine Modulation : Treatment with the compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, indicating its potential utility in inflammatory diseases .
Study 1: In Vivo Efficacy
A recent animal study assessed the efficacy of the compound in a mouse model of inflammation. Mice treated with the compound showed significant reduction in paw edema compared to controls, along with decreased histological signs of inflammation in tissue samples .
Study 2: Combination Therapy
Another study investigated the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy, suggesting a synergistic effect that warrants further investigation .
Propriétés
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-15-4-1-5-16(21)19(15)29(26,27)24-9-6-17(25)23-11-13-3-2-8-22-18(13)14-7-10-28-12-14/h1-5,7-8,10,12,24H,6,9,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYLEUUHCIFAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














